An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1,3-diazinane-2,4,6-trione
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1,3-diazinane-2,4,6-trione
Introduction
5-Bromo-1,3-diazinane-2,4,6-trione, more commonly known as 5-bromobarbituric acid, is a halogenated derivative of barbituric acid. The parent compound, barbituric acid, and its derivatives are a well-known class of heterocyclic compounds that have been extensively studied for their central nervous system depressant activities, leading to their use as sedatives, hypnotics, and anticonvulsants.[1] The introduction of a bromine atom at the 5-position of the pyrimidine ring significantly alters the molecule's electronic properties, reactivity, and potential biological activity.
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-bromobarbituric acid. Understanding these properties is paramount for its application in medicinal chemistry, organic synthesis, and materials science. For drug development professionals, these parameters directly influence formulation, pharmacokinetics (absorption, distribution, metabolism, and excretion), and pharmacodynamics. For synthetic chemists, knowledge of its solubility, acidity, and reactivity is crucial for designing reaction conditions and purification protocols.[2][3]
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity.
Molecular Structure
5-Bromobarbituric acid possesses a six-membered heterocyclic ring composed of two nitrogen and four carbon atoms. The bromine atom is substituted at the C5 position, which is flanked by two carbonyl groups. The molecule is largely planar, and its structure is amenable to various intermolecular interactions.
Below is a 2D representation of the molecular structure.
Caption: Workflow for Capillary Melting Point Determination.
Assessment of Solubility
The "shake-flask" method is a standard protocol for determining the solubility of a compound in a given solvent.
Protocol: Shake-Flask Method for Aqueous Solubility
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Preparation: An excess amount of 5-bromobarbituric acid is added to a known volume of deionized water in a sealed flask.
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Equilibration: The flask is agitated (e.g., on an orbital shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
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Quantification: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. [4][5]The barbiturate chromophore allows for sensitive UV detection.
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Calculation: Solubility is expressed in units such as mg/mL or mol/L.
Caption: Shake-Flask Method for Determining Solubility.
Determination of Acidity (pKa)
The pKa is a measure of the acidity of the N-H protons. Potentiometric titration is a direct and reliable method for its determination.
Protocol: Potentiometric Titration for pKa Determination
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Solution Preparation: A precise weight of 5-bromobarbituric acid is dissolved in a suitable solvent (e.g., a water/methanol mixture if aqueous solubility is low).
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Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
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Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.
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Data Collection: The pH of the solution is recorded after each addition of the titrant.
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Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Spectroscopic Profile
Spectroscopic data provides a fingerprint of the molecule, confirming its structure and identifying functional groups. While specific spectra for 5-bromobarbituric acid are not readily available in public databases, a profile can be predicted based on its structure and data from analogous compounds. [6]
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¹H NMR (Proton NMR):
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N-H Protons: A broad singlet is expected in the downfield region (typically δ 10-12 ppm), corresponding to the two acidic imide protons. The exact chemical shift will depend on the solvent and concentration.
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C5-H Proton: A singlet is expected for the proton at the C5 position. Its chemical shift would be influenced by the adjacent carbonyl groups and the bromine atom.
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¹³C NMR (Carbon NMR):
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Carbonyl Carbons (C2, C4, C6): Resonances for the three carbonyl carbons are expected in the downfield region (δ 150-170 ppm).
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C5 Carbon: The resonance for the carbon bearing the bromine atom (C5) will appear at a distinct chemical shift, influenced by the halogen's electronegativity.
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Infrared (IR) Spectroscopy:
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N-H Stretching: A broad absorption band is expected in the region of 3100-3300 cm⁻¹ due to the N-H stretching vibrations.
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C=O Stretching: Strong, sharp absorption bands will be present in the region of 1650-1750 cm⁻¹ corresponding to the stretching vibrations of the three carbonyl groups.
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C-Br Stretching: A weaker absorption is expected in the fingerprint region (typically 500-700 cm⁻¹) for the C-Br bond.
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Mass Spectrometry (MS):
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Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 206 and 208. This isotopic signature is a powerful tool for confirming the presence of a single bromine atom in the molecule. [7]
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Reactivity and Stability
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Acidity: As a derivative of barbituric acid, the compound is acidic and will react with bases to form water-soluble salts. This is a key property for its manipulation in aqueous media.
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Reactivity at C5: The C5 position is activated by the two adjacent carbonyl groups. While one hydrogen has been replaced by bromine, the remaining hydrogen is acidic and can be removed by a strong base.
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Role as a Brominating Agent: Research has shown that 5-bromobarbituric acid can be generated in situ and used as a mild and selective monobrominating agent in organic synthesis. [2][3]This highlights the reactivity of the C-Br bond under certain conditions.
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Stability: The compound is expected to be stable under standard laboratory conditions. However, like many barbiturates, it may be susceptible to hydrolytic cleavage of the ring under strong acidic or basic conditions, especially at elevated temperatures.
Conclusion
5-Bromo-1,3-diazinane-2,4,6-trione is a multifaceted molecule whose utility in research and development is underpinned by its distinct physicochemical properties. Its moderate acidity, hydrophilic character (indicated by a negative LogP), and significant hydrogen bonding potential are defining features. The presence of the bromine atom not only provides a unique spectroscopic signature but also imparts specific reactivity that can be exploited in organic synthesis. This guide has synthesized the available data and provided a framework of standard experimental protocols to offer researchers a solid foundation for working with this compound. Accurate characterization of these properties is the cornerstone of successful application, from designing novel therapeutics to pioneering new synthetic methodologies.
References
- International Journal of Science and Research Archive. (2024).
- International Journal of Science and Research Archive. (2024).
- Journal of Chromatographic Science.
- United Nations Office on Drugs and Crime.
- Bright, R., et al. (1996). 5-Bromobarbituric Acid : A Mild and Selective Monobrominating Agent Employed in the Synthesis of the Gastrin Antagonist GR174152.
- Bright, R., et al. (1996). 5-Bromobarbituric Acid : A Mild and Selective Monobrominating Agent Employed in the Synthesis of the Gastrin Antagonist GR174152.
- ChemicalBook. (2025). 5,5-DIBROMOBARBITURIC ACID.
- PubChem. 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione.
- Chemsrc. (2025). CAS#:511-67-1 | 5,5-Dibromo-2,4,6(1H,3H,5H)-pyrimidinetrione.
- BYJU'S. pka and Acidity.
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- First Year Chemistry, University of Sydney. (2023). Solubility of Organic Compounds.
- Journal of Chemical Education. (2023).
- Chemical Society Reviews. (2012). The significance of acid/base properties in drug discovery.
- Wikipedia.
- Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube.
- Chemistry LibreTexts. (2019). 4.4 Solubility.
